N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine

URAT1 inhibitor uric acid transport gout

This N6-(4-chlorophenylcarbamoyl)-2'-deoxyadenosine (CAS 922713-75-5) is a differentiated nucleoside analog whose 4-chlorophenylcarbamoyl group imparts unique steric, electronic, and hydrogen-bonding properties that generic N6-substituted adenosine analogs cannot replicate. With confirmed URAT1 inhibitory activity (IC50 3.22 µM), it serves as a validated pharmacological probe for uric acid reabsorption studies in renal cell models. Supplied at ≥98% purity under ISO-certified quality systems, it is a reliable building block for combinatorial library synthesis targeting adenosine receptors, kinases, and purine-recognizing proteins, and is suitable as an HPLC reference standard. Substitution with unvalidated generic analogs risks compromising experimental reproducibility and candidate progression.

Molecular Formula C17H17ClN6O4
Molecular Weight 404.8 g/mol
CAS No. 922713-75-5
Cat. No. B12915519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine
CAS922713-75-5
Molecular FormulaC17H17ClN6O4
Molecular Weight404.8 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=C(C=C4)Cl)CO)O
InChIInChI=1S/C17H17ClN6O4/c18-9-1-3-10(4-2-9)22-17(27)23-15-14-16(20-7-19-15)24(8-21-14)13-5-11(26)12(6-25)28-13/h1-4,7-8,11-13,25-26H,5-6H2,(H2,19,20,22,23,27)/t11-,12+,13+/m0/s1
InChIKeyNYANUNPKMOKGKX-YNEHKIRRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine: A Baseline Technical Overview for Research Procurement


N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine (CAS 922713-75-5) is a synthetic nucleoside analog featuring a 4-chlorophenylcarbamoyl modification at the N6 position of the adenine base, with the molecular formula C17H17ClN6O4 and a molecular weight of approximately 404.8 g/mol. It is currently available as a high-purity (≥98%) research chemical and potential active pharmaceutical ingredient (API) intermediate from specialty manufacturers, certified under ISO quality systems . The compound's structural hybrid nature positions it for investigation in medicinal chemistry, particularly in areas where modified nucleosides, adenosine receptor ligands, or purine-based enzyme inhibitors are of interest.

Why a Generic Nucleoside Analog Cannot Substitute for N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine


Simple substitution of N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine with other N6-modified deoxyadenosine analogs is not scientifically justified without direct comparative data. The 4-chlorophenylcarbamoyl group introduces unique steric, electronic, and hydrogen-bonding properties that can profoundly alter target binding kinetics, selectivity, and metabolic stability. For instance, even closely related purine derivatives exhibit vastly different affinities for adenosine receptors and enzymes like URAT1, as evidenced by differential IC50 values in standardized assays [1]. Without head-to-head studies, the assumption that a generic analog will behave identically is a high-risk proposition, potentially compromising experimental reproducibility and drug candidate progression.

Quantitative Differentiation Guide: Evidence-Based Comparators for N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine


Human URAT1 Inhibition Potency: A Cross-Study Comparison with Purine Analogs

In an in vitro assay measuring inhibition of human URAT1 (urate transporter 1) stably overexpressed in HEK293 cells, N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine demonstrated an IC50 of 3,220 nM [1]. This potency is distinct from other adenosine analogs in the same target class; for example, the prototypical URAT1 inhibitor benzbromarone achieves sub-micromolar potency, while many N6-substituted adenosine derivatives show no significant URAT1 activity at comparable concentrations. This places the compound as a moderate-affinity URAT1 ligand with a unique selectivity fingerprint relative to other nucleoside-based inhibitors [2].

URAT1 inhibitor uric acid transport gout

Biochemical Purity and Identity Specification for Reproducible Research

The commercial availability of N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine is specifically defined by a minimum purity of 98% (NLT 98%), as certified under ISO quality management systems . This specification is critical because impurity profiles in nucleoside analogs can vary significantly between suppliers. For target compounds like cladribine (2-chloro-2'-deoxyadenosine), pharmacopoeial standards require ≥98% purity with identified and controlled impurities. The explicit 98% threshold for this compound provides a verifiable procurement specification, reducing the risk of batch-to-batch variability that could confound biological assay results [1].

chemical purity quality control reproducibility

Structural Differentiation from Cladribine and Other 2-Halo-2'-deoxyadenosine Analogs

Unlike cytotoxic 2-halo-2'-deoxyadenosine analogs such as cladribine (2-chloro) and fludarabine (2-fluoro), which modify the purine C2 position, N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine features a bulky N6-carbamoyl substituent. This structural divergence is significant: C2-halogenation typically confers resistance to adenosine deaminase and enhances cytotoxicity, while N6-arylcarbamoyl groups have been explored for adenosine receptor modulation and thermolytic protecting group chemistry [1][2]. The N6 modification fundamentally alters the pharmacophore, resulting in distinct biological targets (e.g., URAT1 vs. DNA polymerase) and a non-cytotoxic profile under standard conditions, making it unsuitable as a direct substitute for cladribine in oncology research.

structure-activity relationship nucleoside analog medicinal chemistry

Optimal Deployment Scenarios for N-[(4-Chlorophenyl)carbamoyl]-2'-deoxyadenosine Based on Verified Evidence


URAT1-Mediated Urate Transport Studies in Gout and Hyperuricemia Research

The confirmed, albeit moderate, inhibitory activity against human URAT1 (IC50 3.22 µM) makes this compound a useful pharmacological tool for studying uric acid reabsorption mechanisms in HEK293 or other renal cell models. It can serve as a selective probe to dissect urate transport pathways, especially when used alongside potent URAT1 inhibitors like benzbromarone or lesinurad to establish concentration-response relationships [1].

Nucleoside Analog Library Synthesis and Structure-Activity Relationship (SAR) Exploration

The validated high purity (≥98%) and defined N6-carbamoyl structure position this compound as a reliable building block or core scaffold for combinatorial library synthesis. Its distinct pharmacophore, relative to C2-substituted analogs, allows medicinal chemists to explore novel chemical space for adenosine receptors, kinases, or other purine-recognizing proteins .

Thermolytic Protecting Group Methodology Development

Given the documented use of N-arylcarbamoyl groups as thermolytically removable protecting groups for nucleobases, this specific compound can be employed as a model substrate in developing new oligonucleotide synthesis strategies. Its 4-chlorophenyl substituent may offer distinct deprotection kinetics compared to other aryl carbamates [2].

Quality Control Reference Standard for Impurity Profiling of Related APIs

Owing to its high purity specification and unique chromatographic properties, the compound can be utilized as a reference marker or system suitability standard in HPLC method development for analyzing N6-substituted adenosine derivatives in pharmaceutical quality control settings.

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